molecular formula C7H9N3O6 B15191988 Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione CAS No. 82531-52-0

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No.: B15191988
CAS No.: 82531-52-0
M. Wt: 231.16 g/mol
InChI Key: KZBPVYHYAXMPMO-UHFFFAOYSA-N
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Description

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes an acetyloxy group, a methyl group, and a nitro group attached to a dihydropyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione can be achieved through a multi-step process. One common method involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Biginelli reactions. The reaction is carried out in a refluxing solvent, such as ethanol, with the addition of a catalyst like calcium chloride to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a calcium channel blocker, which contributes to its antihypertensive activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

82531-52-0

Molecular Formula

C7H9N3O6

Molecular Weight

231.16 g/mol

IUPAC Name

(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) acetate

InChI

InChI=1S/C7H9N3O6/c1-3(11)16-5-7(2,10(14)15)4(12)8-6(13)9-5/h5H,1-2H3,(H2,8,9,12,13)

InChI Key

KZBPVYHYAXMPMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(=O)NC(=O)N1)(C)[N+](=O)[O-]

Origin of Product

United States

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